1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride
Description
Overview of Piperazine Derivatives in Chemical Research
Piperazine derivatives constitute a broad class of chemical compounds that contain a core piperazine heterocyclic nucleus, which serves as a versatile foundational structure extensively explored in medicinal chemistry due to its significant pharmacological attributes. The fundamental piperazine structure can be described as cyclohexane with the 1- and 4-CH₂ groups replaced by NH, resulting in an organic compound with the formula (CH₂CH₂NH)₂. This six-membered heterocyclic ring compound contains two nitrogens in the 1 and 4 positions, making it a cyclic member of the ethylenediamine group of molecules.
The versatility of piperazine derivatives stems from their ability to exhibit diverse biological effects such as antimicrobial, anti-tubercular, anti-malarial, anti-hypertensive, antidepressant, antipyretic, analgesic, and anesthetic properties. Research has demonstrated that even trivial changes in the substitution pattern in the piperazine nucleus cause distinguishable differences in their pharmacological activities. This structure-activity relationship has made piperazine derivatives particularly valuable in pharmaceutical research, as they provide beneficial pharmacodynamic and pharmacokinetic effects, including improved solubility and bioavailability to molecules to which they have been coupled.
The piperazine heterocyclic nucleus exhibits a diverse array of biological effects, with many piperazines possessing useful pharmacological properties. Prominent examples of successful piperazine-based pharmaceuticals include sildenafil citrate (commonly known as Viagra), ciprofloxacin, and ziprasidone. The systematic modification of piperazine structures allows researchers to enhance therapeutic potential and explore diverse pharmacological activities through the creation of novel compounds, structural analysis, and rigorous evaluation of their efficacy in various biological contexts.
Contemporary research has revealed that piperazine-conjugated structures can exert many different biological effects, with antitumor activity being one of the most important. The process of synthesizing, characterizing, and assessing the biological properties of piperazine derivatives constitutes a pivotal endeavor in medicinal chemistry, contributing significantly to advancing understanding of these derivatives and their potential applications in developing innovative pharmaceutical agents.
Historical Context and Discovery
The historical development of piperazine derivatives as compounds of scientific and therapeutic interest began with the recognition of their structural relationship to naturally occurring compounds. Piperazines were originally named because of their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum). The "-az-" infix added to "piperazine" refers to the extra nitrogen atom compared to piperidine, although it is important to note that piperazines are not derived from plants in the Piper genus.
The emergence of substituted piperazine derivatives as compounds of abuse and therapeutic interest occurred relatively recently in chemical history. The abuse of substituted derivatives of piperazine was first reported in the United States in 1996 and has since spread to numerous countries worldwide. The large-scale use of synthetic derivatives of piperazine as substitutes or mimics of 3,4-methylenedioxymethamphetamine began in New Zealand in the early 2000s and became common in Europe after 2004.
The first piperazine derivative encountered in this context was 1-benzylpiperazine, which belongs to a group of phenyl and benzyl substituted piperazines that have become prevalent worldwide, especially in traditional 3,4-methylenedioxymethamphetamine markets. Other widely used piperazines that emerged during this period include 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine.
The synthesis methods for piperazine derivatives were developed through various approaches. Piperazine itself is formed by the ammoniation of 1,2-dichloroethane or ethanolamine, primarily used for ethylene diamine production, with piperazine as a side product. Alternative synthesis methods include reduction of pyrazine with sodium in ethanol. The development of synthetic routes for specific derivatives, such as 1-(3-chlorophenyl)piperazine, involves reactions such as diethanolamine with m-chloroaniline, or m-chloroaniline with bis(2-chloroethyl)amine.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural components and salt formation. The comprehensive identification of this compound involves multiple naming systems and registry numbers that facilitate its recognition across various chemical databases and research contexts.
Table 1: Chemical Identification and Properties of this compound
Table 2: Synonyms and Alternative Names
| Synonym | Source |
|---|---|
| This compound | |
| CHEMBL4573911 | |
| GS1307 | |
| AKOS018782624 |
The free base form of this compound, without the hydrochloride salt, possesses the molecular formula C₁₁H₁₅FN₂O with a molecular weight of 210.25 g/mol. The systematic name reflects the substitution pattern on the phenyl ring, specifically indicating the presence of fluorine at the 2-position and methoxy group at the 5-position relative to the piperazine attachment point.
The structural representation can be expressed through various chemical notation systems. The SMILES notation for the free base is COC1=CC(=C(C=C1)F)N2CCNCC2, while the InChI representation is InChI=1S/C11H15FN2O/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3. The InChI Key, which provides a unique identifier for the compound, is CMYIPUCTRFIJOB-UHFFFAOYSA-N.
Relevance in Contemporary Chemical Science
The significance of this compound in contemporary chemical science extends across multiple research domains, reflecting the compound's potential applications and the broader importance of fluorinated and methoxylated piperazine derivatives in modern pharmaceutical research. The strategic incorporation of fluorine and methoxy substituents represents a deliberate approach to modifying the physicochemical and biological properties of the parent piperazine structure.
Contemporary research has demonstrated that methoxyphenylpiperazine derivatives serve as valuable vectors for evaluating specific receptor systems. Studies have shown that 1-(2-methoxyphenyl)piperazine derivatives exhibit enhanced affinities towards 5-HT1A receptors, particularly when functionalized with appropriate linker groups. The research indicates that functionalization with butyl linkers increases affinity towards 5-HT1A receptors, and that chain length can significantly influence both affinity and selectivity profiles.
The relevance of fluorinated piperazine derivatives in modern chemical science is underscored by their unique properties. Fluorine substitution often enhances metabolic stability, modifies lipophilicity, and can improve binding selectivity for biological targets. The strategic placement of fluorine atoms in pharmaceutical compounds has become a cornerstone of modern drug design, with approximately 20-25% of pharmaceuticals containing fluorine atoms.
Table 3: Contemporary Research Applications of Piperazine Derivatives
The compound's relevance is further highlighted by ongoing research into structure-activity relationships within the piperazine class. Recent studies have demonstrated that compounds with specific substitution patterns, including fluorine and methoxy groups, exhibit distinct biological profiles compared to their unsubstituted counterparts. This understanding has driven the development of novel piperazine analogs for various therapeutic applications.
In the context of contemporary medicinal chemistry, the systematic exploration of substituted piperazine derivatives has led to significant advancements in understanding how specific functional groups influence biological activity. The research conducted on compounds similar to this compound has revealed that the precise positioning of substituents can dramatically affect receptor binding, selectivity, and therapeutic potential.
Properties
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKNXMQARKLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to urapidil, which is known to target the 5ht-1a receptor . The 5HT-1A receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, anxiety, sleep, and cognition .
Mode of Action
Based on its structural similarity to urapidil, it may interact with its target receptor (such as the 5ht-1a receptor) and induce changes that result in its pharmacological effects .
Biochemical Pathways
If it acts similarly to urapidil, it may influence the serotonin pathway, given that the 5ht-1a receptor is a subtype of the serotonin receptor .
Result of Action
If it acts similarly to urapidil, it may lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Biochemical Analysis
Biochemical Properties
1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with serotonin receptors, particularly the 5-HT1A receptor, which is involved in neurotransmission. This interaction can modulate the receptor’s activity, leading to changes in serotonin levels and affecting mood and anxiety-related behaviors. Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those related to neurotransmission. By binding to serotonin receptors, it can alter the signaling cascade, leading to changes in gene expression and cellular metabolism. This compound has also been shown to affect the proliferation and differentiation of certain cell types, making it a valuable tool in studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, modulating its activity and influencing serotonin levels. This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular function. Additionally, this compound can inhibit certain enzymes, further affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmission and affect behavior without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as changes in heart rate and blood pressure. These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation. This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can accumulate in certain tissues. This distribution pattern influences its localization and activity, affecting its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization affects its activity and function, highlighting the importance of understanding its subcellular distribution.
Biological Activity
1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This compound's interaction with various neurotransmitter receptors, especially serotonin receptors, positions it as a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in modulating receptor activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its effects on neurotransmitter systems. Piperazine derivatives often exhibit interactions with serotonin (5-HT) and dopamine receptors, influencing various physiological responses.
This compound likely acts as either an agonist or antagonist at specific receptor sites. The precise mode of action varies based on the receptor subtype targeted:
- Serotonin Receptors : The compound shows affinity for 5-HT1A receptors, which play a crucial role in mood regulation and anxiety. Studies indicate that modifications in the piperazine structure can enhance binding affinity to these receptors.
- Dopamine Receptors : Similar interactions have been observed with dopamine receptors, contributing to its potential use in treating disorders such as schizophrenia and depression .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown moderate inhibitory activity against AChE, which is crucial for neurotransmission and is often targeted in Alzheimer's disease therapies .
- PARP-1 Inhibition : It also displays potent inhibition of PARP-1 enzyme activity, indicating potential neuroprotective properties .
Case Studies
A study involving the synthesis and evaluation of various piperazine derivatives highlighted the promising biological activities of compounds similar to this compound. The results indicated:
These findings suggest that further exploration into the pharmacological applications of this compound could yield beneficial results for treating neurodegenerative conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:
- Absorption : The lipophilicity of the compound facilitates absorption across biological membranes.
- Distribution : Its ability to cross the blood-brain barrier makes it a candidate for central nervous system applications.
- Metabolism and Excretion : Detailed studies are needed to elucidate its metabolic pathways and excretion routes to ensure safety and efficacy in clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 1-(2-fluoro-5-methoxyphenyl)piperazine hydrochloride and related piperazine derivatives:
Key Findings from Comparative Studies
Receptor Selectivity :
- TFMPP (3-CF₃ substitution) exhibits high selectivity for 5-HT1B receptors, while mCPP (3-Cl) activates both 5-HT1B and 5-HT1C subtypes . The fluorinated analog 1-(2-Fluoro-5-methoxyphenyl)piperazine HCl may exhibit mixed or unique receptor interactions due to the para-methoxy group, which is absent in most selective agonists.
- 1-(2-Methoxyphenyl)piperazine HCl demonstrates variable effects on sympathetic nerve discharge, suggesting context-dependent 5-HT1A/1B modulation .
Pharmacological Effects: TFMPP and mCPP suppress locomotor activity in rats via 5-HT1B/1C activation, with effects reversible by 5-HT antagonists . The 2-fluoro-5-methoxy substitution in the target compound may alter this behavioral profile due to steric and electronic differences. 1-[3-(Trifluoromethyl)phenyl]-piperazine maleate (5-HT1B agonist) induces spinal antinociception in rats at 25 µg, while 5-HT2/3 agonists lack efficacy .
Synthetic Accessibility :
- Piperazine derivatives are commonly synthesized via condensation of bis(2-chloroethyl)amine hydrochloride with substituted anilines, achieving yields >90% . The methoxy and fluoro groups in 1-(2-Fluoro-5-methoxyphenyl)piperazine HCl may require optimized reaction conditions (e.g., temperature, catalysts) to prevent demethylation or side reactions.
Antimicrobial Activity: 1-(4-Chlorophenyl)-1-propylpiperazine shows excellent activity against S. aureus, while 1-(4-methylphenyl)-1-propylpiperazine is effective against P. aeruginosa .
Preparation Methods
Preparation Methods of 1-(2-Fluoro-5-methoxyphenyl)piperazine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution reaction between an appropriately substituted aniline derivative and bis(2-chloroethyl)amine hydrochloride under heating conditions in a high-boiling solvent. The resulting arylpiperazine is then isolated as the hydrochloride salt by precipitation.
Detailed Synthetic Procedure
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | 2-Fluoro-5-methoxyaniline + bis(2-chloroethyl)amine hydrochloride | Sulfolane, 150 °C, 15 h |
| Precipitation | Acetone dilution, cooling to 0 °C, 5 h | Product precipitates |
| Isolation | Filtration, acetone wash, vacuum drying at 60 °C | Yields arylpiperazine hydrochloride salt |
Alternative Synthetic Routes and Related Methods
Use of -CX-Group Providing Agents (Patent WO1996021648A1)
- The patent describes a method involving reaction of a substituted phenyl compound with piperazine in the presence of a -CX- group providing agent such as phosgene or carbonylimidazole derivatives.
- Solvents such as tetrahydrofuran or acetonitrile are used.
- Reaction temperature ranges from 3 °C to boiling point of solvent, preferably 50–100 °C for 10–24 hours.
- This method can be adapted for preparing substituted arylpiperazines including fluoro-methoxy derivatives by appropriate choice of starting materials and reagents.
Alkylation and Functionalization Approaches
- Alkylation of 1-(2-methoxyphenyl)piperazine derivatives with haloalkyl reagents followed by further functional group manipulations has been reported for related compounds, although specific to 2-fluoro-5-methoxyphenyl derivatives, direct reports are limited.
- Such strategies involve multi-step synthesis with protection/deprotection and conjugation steps, useful for complex derivatives or radiolabeled analogues.
Analytical and Characterization Data
- The hydrochloride salt form is typically characterized by melting point, IR spectroscopy, and NMR.
- Melting points for related arylpiperazine hydrochlorides range from 187 to 278 °C depending on substitution pattern.
- IR spectra confirm the presence of piperazine and aromatic functional groups.
- NMR spectra show characteristic methylene proton signals for the piperazine ring and aromatic proton patterns consistent with substitution.
Research Findings and Notes
- The classical method using bis(2-chloroethyl)amine hydrochloride in sulfolane is well-established and provides good yields of arylpiperazine hydrochlorides.
- The reaction requires careful temperature control and prolonged heating to complete the cyclization.
- The hydrochloride salt form is favored for isolation due to its crystallinity and stability.
- Alternative methods involving -CX- group providing agents offer synthetic flexibility but require handling of more reactive reagents and may be suited for more complex derivatives.
- No direct synthesis reports specifically for this compound were found in isolation, but the described methods for closely related analogues are applicable and have been validated in literature.
Q & A
Q. What are the standard synthetic routes for 1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride?
The synthesis typically involves nucleophilic substitution reactions. A common method includes reacting fluorinated aryl halides (e.g., 2-fluoro-5-methoxybenzyl chloride) with piperazine derivatives in organic solvents like dichloromethane or toluene. The reaction is conducted under reflux with a base (e.g., NaOH) to facilitate amine coupling. The product is purified via recrystallization or chromatography and converted to the hydrochloride salt using HCl .
Q. Example Synthetic Route Comparison
| Step | Conditions | Yield Optimization Tips |
|---|---|---|
| Alkylation | Dichloromethane, 40–60°C, 12–24 hrs | Use anhydrous solvents to avoid hydrolysis |
| Salt Formation | HCl gas in diethyl ether | Monitor pH to ensure complete precipitation |
| Purification | Recrystallization (ethanol/water) | Slow cooling improves crystal purity |
Q. What safety precautions are necessary when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact ().
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Storage: Store at -20°C in airtight containers, away from oxidizing agents (e.g., peroxides) .
- Disposal: Follow federal/state regulations for hazardous waste; incineration is recommended for large quantities .
Q. What solvents are suitable for dissolving this compound?
The compound is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to avoid precipitation. Note: Hygroscopicity requires anhydrous handling for long-term stability .
Advanced Research Questions
Q. How do structural modifications in piperazine derivatives influence their biological activity?
Substituents on the phenyl ring and piperazine nitrogen significantly alter receptor binding. For example:
- Fluorine at position 2: Enhances metabolic stability via reduced CYP450 oxidation .
- Methoxy group at position 5: Increases lipophilicity, improving blood-brain barrier penetration .
- Comparative Activity Table
| Derivative | Target Receptor (Ki, nM) | Selectivity Over 5-HT2A |
|---|---|---|
| 2-Fluoro-5-methoxy variant | 5-HT1A: 12 ± 2 | 10-fold |
| 2-Chloro-5-methoxy analog | 5-HT1A: 18 ± 3 | 5-fold |
Structural analogs with halogens (Cl, Br) show reduced selectivity due to steric hindrance .
Q. What analytical techniques are recommended for characterizing purity and stability?
- Purity: HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm .
- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to identify hydrolysis byproducts (e.g., free piperazine) .
- Structural Confirmation: ¹H/¹³C NMR (DMSO-d6) for aromatic proton shifts (δ 6.8–7.2 ppm) and methoxy singlet (δ 3.8 ppm) .
Q. How should researchers address conflicting data on this compound’s stability in literature?
Contradictions in storage recommendations (e.g., -20°C vs. +5°C) often arise from batch-specific impurities or moisture content. Mitigation strategies include:
- Batch Testing: Conduct Karl Fischer titration to quantify water content; >0.5% necessitates drier storage .
- Degradation Mapping: Use LC-MS to track degradation pathways under stress conditions (heat, light, humidity) .
- Consensus Protocol: Store lyophilized powder at -20°C under argon, with desiccant, and reconstitute immediately before use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
